Bromfenac sodium (2-amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt sesquihydrate) [] is a potent, long-acting, peripheral analgesic compound classified as a nonsteroidal anti-inflammatory drug (NSAID) []. Its primary role in scientific research is to investigate its anti-inflammatory properties and potential for treating various ocular conditions [, , ].
Bromfenac is derived from the chemical structure of indole, specifically as a derivative of 7-(4-bromobenzoyl)indolin-2-one. It belongs to the class of organic compounds known as benzamides and is classified under non-steroidal anti-inflammatory agents. Its chemical formula is C15H12BrN2O3, and it has a molecular weight of 364.17 g/mol.
The synthesis of bromfenac involves several key steps, typically starting from 2-amino-4'-bromobenzophenone as a precursor. The general synthetic route includes:
For example, one method reports using sodium hydroxide in methanol and water to produce bromfenac sodium with high purity (99.67%) through controlled temperature reactions and recrystallization techniques .
Nuclear magnetic resonance (NMR) spectroscopy provides insight into the molecular environment of bromfenac. Key NMR signals include:
These data points confirm the presence of specific hydrogen environments within the molecule .
Bromfenac participates in various chemical reactions typical for NSAIDs, including:
The synthesis methods emphasize the importance of controlling reaction conditions such as temperature and pH to achieve high yields and purity .
Bromfenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, bromfenac reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
The mechanism involves:
This action results in effective management of postoperative inflammation and pain in patients undergoing eye surgery .
These properties contribute significantly to its formulation as an ophthalmic solution .
Bromfenac is primarily used in ophthalmology for:
Additionally, research continues into its potential applications in other inflammatory conditions due to its favorable pharmacological profile .
Bromfenac (IUPAC name: 2-amino-3-(4-bromobenzoyl)phenylacetic acid) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class. Its molecular formula is C₁₅H₁₂BrNO₃, with a molecular weight of 334.17 g/mol [1] [3]. The structure features a biphenyl system with a bromine atom at the para-position of the distal phenyl ring and an acetic acid chain attached orthogonally to the proximal ring. This configuration is critical for its cyclooxygenase (COX) inhibitory activity [5]. Key structural identifiers include:
The crystalline form of its sodium salt (bromfenac sodium sesquihydrate) has a melting point of 284–286°C and exhibits high solubility in polar solvents like methanol and aqueous bases, but insolubility in chloroform or acidic solutions [3] [7].
Table 1: Atomic Composition of Bromfenac
Element | Carbon | Hydrogen | Bromine | Nitrogen | Oxygen |
---|---|---|---|---|---|
% Composition | 53.91% | 3.62% | 23.91% | 4.19% | 14.36% |
Bromfenac synthesis typically involves a Friedel-Crafts acylation followed by hydrolysis and neutralization. A common route starts with 3-bromoindolin-2-one, which undergoes aluminum chloride-catalyzed acylation with 4-bromobenzoyl chloride in toluene. The intermediate is then oxidized and hydrolyzed under acidic conditions to yield bromfenac free acid [2]. Subsequent treatment with sodium hydroxide generates the pharmaceutically used sodium salt [4].
The bromine atom at C4 is a strategic modification that enhances lipophilicity. Log P increases nearly tenfold compared to non-halogenated analogs like amfenac, significantly improving corneal penetration [6]. This halogenation elevates COX-2 inhibition potency, with bromfenac showing an IC₅₀ of 0.0075 μM—threefold lower than amfenac (0.0204 μM) [6].
Table 2: Key Steps in Bromfenac Sodium Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, Toluene, 80°C | 85–90% |
2 | Oxidation | DMSO, HCl, Reflux | 75–80% |
3 | Neutralization | NaOH, Ethanol/Water | 95% |
4 | Crystallization | Ethanol/Deionized Water | 98% Purity |
Bromfenac free acid has limited aqueous solubility but forms water-soluble sodium salts. Bromfenac sodium sesquihydrate dissolves readily in methanol and alkaline aqueous solutions (>10 mg/mL), while remaining insoluble in dichloromethane or acidic media (pH < 4.5) [4] [7]. Stability studies indicate degradation under strong acidic/alkaline conditions, with optimal stability at pH 7.8–8.3 [6]. Solid-state stability requires protection from light and moisture; decomposition occurs above 286°C [3] [5].
Ophthalmic formulations leverage pH-dependent solubility:
Table 3: Stability Profile of Bromfenac Sodium
Factor | Condition | Effect |
---|---|---|
Thermal Stability | >286°C | Decomposition |
Photostability | UV Exposure | Degrades (requires dark storage) |
Hydrolytic Stability | pH < 4.5 or >9.0 | Rapid hydrolysis |
Storage | 0–4°C (short-term), –20°C (long-term) | >2 years stability |
Bromfenac, amfenac, and nepafenac share a common arylacetic acid pharmacophore but differ in halogenation and prodrug design:
Bromfenac’s bromine atom confers superior ocular pharmacokinetics:
Table 4: Structural and Functional Comparison of Key NSAIDs
Compound | R Group | Log P | COX-2 IC₅₀ (μM) | Ocular Half-life |
---|---|---|---|---|
Bromfenac | Br | 3.5 | 0.0075 | 1.4 hours |
Amfenac | H | 1.0 | 0.0204 | <1 hour |
Nepafenac | NH₂ (prodrug) | 1.2 | (Converts to amfenac) | ~30 mins |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7